

Application Notes and Protocols:

Recrystallization of p-Nitroacetanilide using an Ethanol-Water Mixture

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Compound of Interest

Compound Name: *N-(4-Nitrophenyl)acetamide*

Cat. No.: B089526

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Recrystallization is a primary technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For p-nitroacetanilide, a mixed solvent system of ethanol and water is highly effective.

The crude product of acetanilide nitration typically contains p-nitroacetanilide as the major product and o-nitroacetanilide as a significant impurity.^{[1][2]} The purification strategy leverages the solubility characteristics of these isomers. Both isomers are soluble in hot ethanol, but p-nitroacetanilide is significantly less soluble in cold ethanol or ethanol-water mixtures compared to the ortho-isomer.^{[2][3]} O-nitroacetanilide, being more soluble, tends to remain in the cold mother liquor during the crystallization process, allowing for the isolation of pure p-nitroacetanilide crystals upon cooling.^{[1][2]}

This protocol details the procedure for the purification of crude p-nitroacetanilide by recrystallization from an ethanol-water solvent pair.

Materials and Reagents

- Crude p-nitroacetanilide

- Ethanol (95% or absolute)
- Deionized Water
- Erlenmeyer flasks
- Beakers
- Hot plate with stirring capability
- Buchner funnel and flask
- Filter paper
- Glass stirring rod
- Graduated cylinders
- Spatula
- Melting point apparatus
- TLC plates and chamber

Safety Precautions

- p-Nitroacetanilide: May cause skin, eye, and respiratory irritation.[4][5][6] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]
- Ethanol: Flammable liquid. Keep away from open flames and heat sources.
- Procedure: All operations should be conducted in a well-ventilated fume hood.[8][9] Ensure eyewash stations and safety showers are accessible.[5][9]

Experimental Protocol

4.1 Dissolution of Crude Product

- Place the crude p-nitroacetanilide solid into an appropriately sized Erlenmeyer flask.
- Add a minimal amount of ethanol to the flask, just enough to cover the solid.
- Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.
- Once a clear solution is obtained, keep it at or near the boiling point.

4.2 Addition of Water (Co-solvent)

- To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).
- Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.

4.3 Crystallization

- Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice-water bath for approximately 20-30 minutes to maximize crystal formation.[\[8\]](#)

4.4 Isolation and Washing of Crystals

- Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
- Wash the crystals on the filter paper with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
- Continue to draw air through the crystals for several minutes to help them dry.

4.5 Drying

- Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

- Dry the crystals in a drying oven at a moderate temperature or allow them to air dry.
- Once completely dry, weigh the pure p-nitroacetanilide and calculate the percent recovery.

Data Presentation

Table 1: Physical and Chemical Properties of p-Nitroacetanilide

Property	Value
Chemical Formula	C ₈ H ₈ N ₂ O ₃
Molar Mass	180.16 g/mol
Appearance	Colorless or pale-yellow crystalline solid
Melting Point (Literature)	214-217 °C
Solubility in Ethanol	Soluble, especially when hot
Solubility in Water	Sparingly soluble

Table 2: Typical Experimental Results

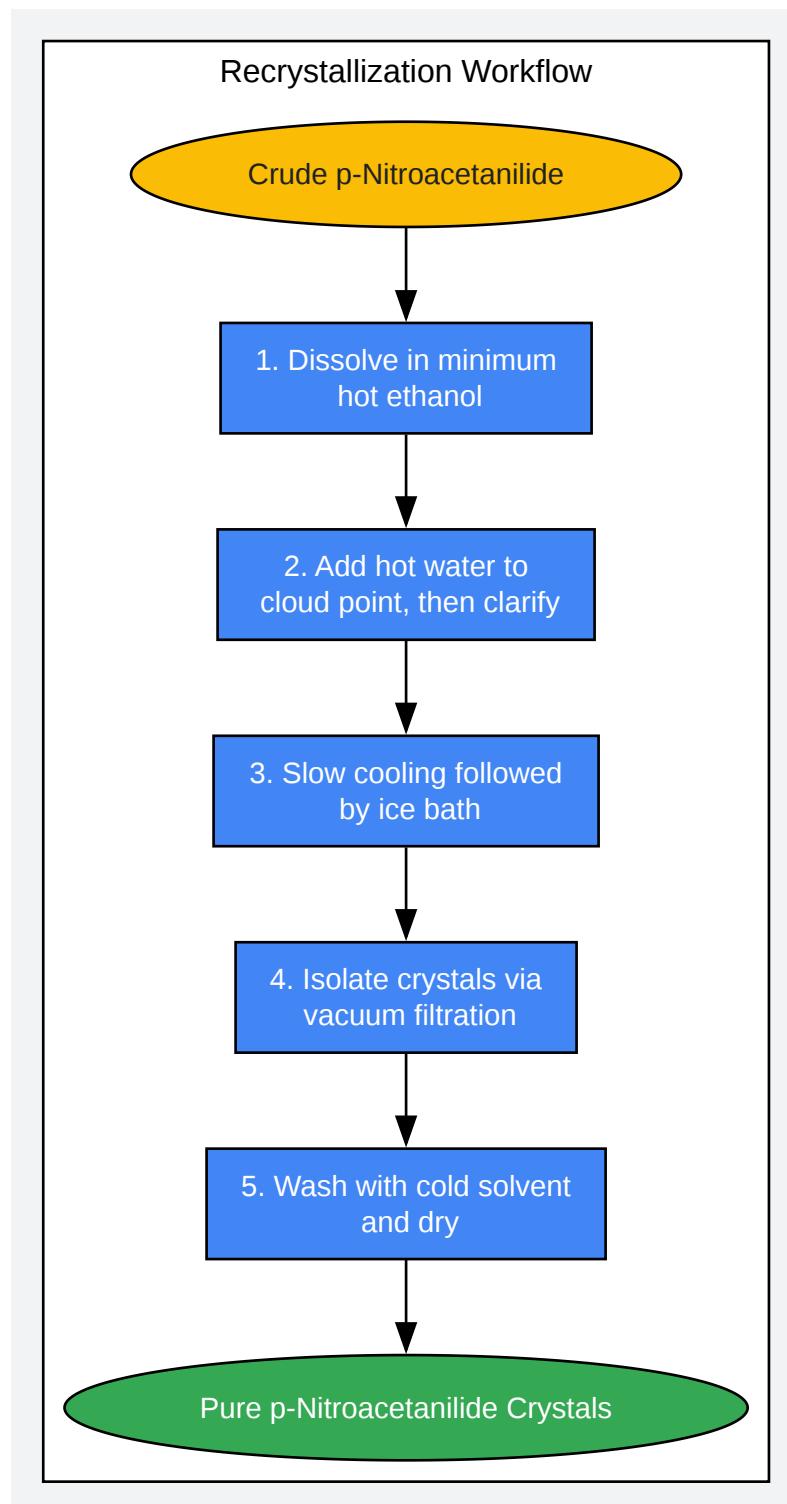
Parameter	Typical Value	Notes
Recovery Yield	50-85%	Yield can be affected by excessive use of solvent or incomplete crystallization. ^[3]
Melting Point of Purified Product	213-216 °C	A sharp melting point close to the literature value indicates high purity. ^[3] A broad range suggests impurities.
Appearance of Purified Product	Colorless, needle-like crystals ^[10]	The removal of the ortho-isomer often results in a less yellow product.

Characterization of Purified Product

The purity of the recrystallized p-nitroacetanilide should be assessed to confirm the efficacy of the purification.

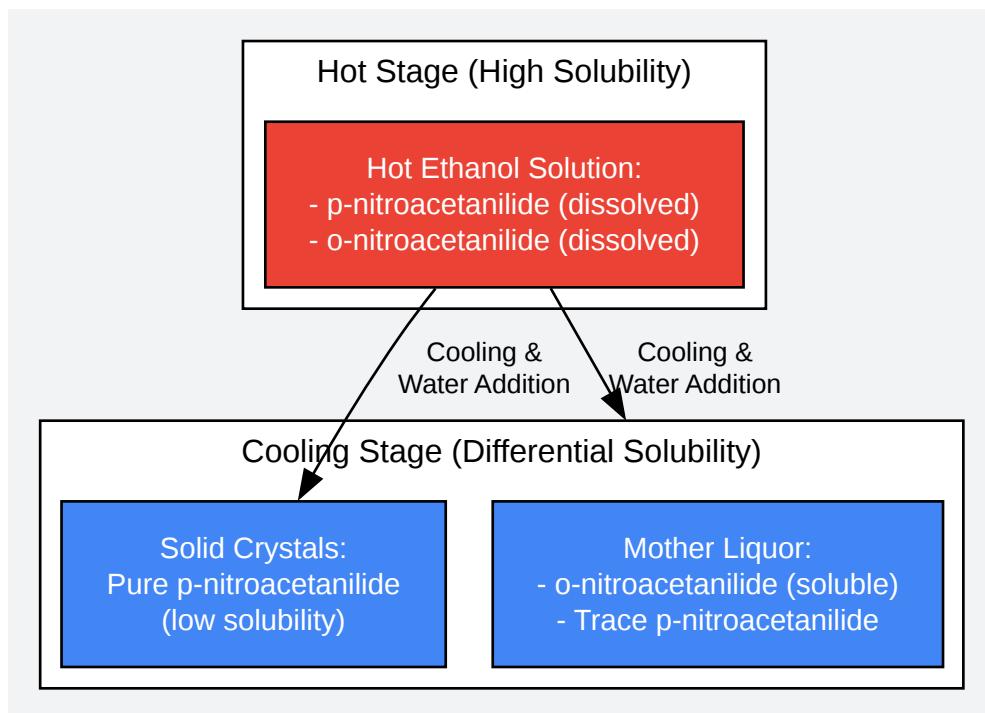
- Melting Point Determination: A sharp melting point range that is close to the literature value (214-217 °C) is a strong indicator of purity. Impurities typically lower and broaden the melting point range.^[3]
- Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material and a standard sample. A pure sample should ideally show a single spot.
^{[2][3]}

Visualized Workflow and Principle



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Caption: Experimental workflow for the recrystallization of p-nitroacetanilide.



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Caption: Principle of purification by differential solubility.

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